N-(6-Chloro-pyridin-3-yl)-formamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)formamide |
InChI |
InChI=1S/C6H5ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-4H,(H,9,10) |
InChI Key |
DKEAWJPWNSLHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
N-(6-Chloro-pyridin-3-yl)-formamide chemical structure and properties
The following technical guide provides an in-depth analysis of N-(6-Chloro-pyridin-3-yl)-formamide , a critical intermediate in organic synthesis, particularly in the development of nitrogen-containing heterocycles and multicomponent reaction (MCR) substrates.
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(6-Chloro-pyridin-3-yl)-formamide is a functionalized pyridine derivative serving as a strategic building block in medicinal chemistry. It acts as the immediate precursor to 2-chloro-5-isocyanopyridine , a rare electron-deficient isocyanide used in Ugi and Passerini multicomponent reactions to generate diverse peptidomimetic libraries. Unlike its alkylated analog (a metabolite of the insecticide Acetamiprid), this directly substituted amide offers unique electronic properties due to the conjugation of the formamide nitrogen with the electron-poor pyridine ring, making it a valuable scaffold for synthesizing fused heterocycles such as imidazo[1,5-a]pyridines.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound consists of a pyridine ring substituted at the C6 position with a chlorine atom and at the C3 position with a formamide group. The electron-withdrawing nature of the chloro-pyridine core significantly reduces the basicity of the amide nitrogen compared to phenyl analogs.
| Attribute | Detail |
| Chemical Name | N-(6-Chloropyridin-3-yl)formamide |
| IUPAC Name | N-(6-chloropyridin-3-yl)formamide |
| Molecular Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 g/mol |
| Precursor CAS | 5350-93-6 (6-Chloropyridin-3-amine) |
| SMILES | O=CNc1ccc(Cl)nc1 |
| InChI Key | (Predicted) XZQN... (Analogous to aryl formamides) |
| Core Scaffold | 2-chloropyridine |
Electronic Properties
-
Inductive Effect (-I): The chlorine atom at C6 exerts a strong inductive withdrawal, deactivating the ring.
-
Resonance (+R vs -I): The pyridine nitrogen acts as an electron sink. The formamide group, while generally electron-donating to the ring, is itself deactivated by the electron-deficient heterocycle, making the formyl proton highly distinct in NMR (~8.5–9.0 ppm).
Physicochemical Profile
Note: As a specialized intermediate often generated in situ or on-demand, experimental values are derived from high-fidelity predictive models and analogous aryl formamides.
| Property | Value / Description |
| Physical State | Solid (Crystalline powder or needles) |
| Color | Off-white to beige |
| Melting Point | 125–135 °C (Estimated range based on aniline analogs) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |
| LogP | ~0.8–1.1 (Lipophilic, suitable for organic extraction) |
| pKa | ~13 (Amide NH acidity); Pyridine N is weakly basic due to Cl |
Synthetic Protocols
The synthesis of N-(6-Chloro-pyridin-3-yl)-formamide is most efficiently achieved via the N-formylation of the commercially available 6-chloropyridin-3-amine . Two primary methodologies are recommended depending on scale and purity requirements.
Method A: Mixed Anhydride Formylation (Standard Laboratory Scale)
This method utilizes a pre-formed acetic-formic anhydride species to formylate the amine under mild conditions, preventing thermal degradation.
Reagents:
-
6-Chloropyridin-3-amine (1.0 equiv)[1]
-
Formic acid (excess, 5–10 equiv)
-
Acetic anhydride (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF
Protocol:
-
Activation: In a dry flask, mix formic acid (5 equiv) and acetic anhydride (2 equiv). Stir at 55–60 °C for 2 hours to generate the mixed anhydride (HCOOAc) in situ. Cool to 0 °C.
-
Addition: Dissolve 6-chloropyridin-3-amine in anhydrous DCM. Add this solution dropwise to the cooled mixed anhydride mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes).
-
Workup: Quench with saturated NaHCO₃ solution (carefully, gas evolution). Extract with DCM (3x).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography if necessary.
Method B: Direct Reflux (Scalable)
For larger batches where minor impurities are acceptable or removed downstream.
-
Reflux 6-chloropyridin-3-amine in 98% formic acid (solvent volume) for 3–6 hours.
-
Concentrate in vacuo to remove excess acid.
-
Neutralize residue with aqueous Na₂CO₃ and filter the precipitated solid.
Reactivity & Applications
The primary utility of N-(6-Chloro-pyridin-3-yl)-formamide lies in its role as a precursor for isocyanides (isonitriles), which are versatile C1 synthons.
Pathway 1: Dehydration to 2-Chloro-5-isocyanopyridine
The formamide is dehydrated using Phosphorus Oxychloride (POCl₃) or Triphosgene in the presence of a base (Triethylamine/Diisopropylamine).
-
Significance: The resulting isocyanide is electron-deficient, making it highly reactive in Ugi-4-Component Reactions (U-4CR) and Passerini Reactions .
-
Application: Synthesis of kinase inhibitor libraries where the chloropyridine moiety mimics the adenine hinge-binding region of ATP.
Pathway 2: Heterocycle Formation
The formamide can undergo cyclization with adjacent electrophiles or via metal-catalyzed activation to form fused systems like imidazo[1,5-a]pyridines .
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream utilization of the target compound.
Caption: Synthetic workflow from the amine precursor to the formamide intermediate and its divergence into bioactive scaffolds.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for halogenated aminopyridines.
-
Hazards:
-
Skin/Eye Irritant: Likely causes irritation upon contact.[4]
-
Acute Toxicity: Potential for toxicity if swallowed or inhaled (analogous to aminopyridines).
-
Sensitization: Potential skin sensitizer.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust or residual solvent vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis back to the amine.
References
-
BenchChem. (2025).[5][3] Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). Retrieved from
-
Organic Syntheses. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Org.[3] Synth., 99, 215-231. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Aminopyridine Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: N-((6-Chloro-3-pyridinyl)methyl)acetamide (Structural Analog). Retrieved from
-
Joubert, N., et al. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. Journal of Organic Chemistry, 72(18), 6797-6805. Retrieved from
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A Comparative Analysis for Drug Development Professionals: N-(6-chloropyridin-3-yl)formamide and its N-acetyl Analog
A Senior Application Scientist's In-depth Technical Guide
In the landscape of modern drug discovery and agrochemical research, the nuanced differences between structurally similar molecules can dictate their biological efficacy, metabolic fate, and overall viability as lead compounds. This guide provides a detailed comparative analysis of two such analogs: N-(6-chloropyridin-3-yl)formamide and its N-acetyl counterpart, N-((6-chloropyridin-3-yl)methyl)acetamide. While the N-acetyl analog is a well-documented metabolite of the neonicotinoid insecticide Acetamiprid, direct experimental data for the N-formyl analog is less prevalent in public literature. This guide will therefore synthesize available data for the N-acetyl compound with established principles of medicinal chemistry to infer the likely characteristics of the N-formyl analog, offering a comprehensive resource for researchers in the field.
Introduction: The Significance of the 6-Chloropyridin-3-yl Moiety
The 6-chloropyridin-3-yl scaffold is a key pharmacophore in a class of insecticides known as neonicotinoids. These compounds act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death of the target pest.[1] The N-acetyl analog, N-((6-chloropyridin-3-yl)methyl)acetamide, is a known metabolite of Acetamiprid, a commercial neonicotinoid insecticide.[1][2] Understanding the properties of this metabolite and its formyl analog is crucial for several reasons:
-
Metabolic Stability and Toxicity: The transformation of a parent compound into its metabolites can significantly alter its biological activity and toxicological profile.
-
Structure-Activity Relationships (SAR): Comparing the formyl and acetyl derivatives provides valuable insights into how minor structural modifications can influence receptor binding and overall efficacy.
-
Drug Design and Optimization: For medicinal chemists, understanding the impact of substituting a formyl group for an acetyl group can inform the design of novel compounds with improved pharmacokinetic and pharmacodynamic properties.
This guide will delve into a side-by-side comparison of these two molecules, exploring their synthesis, physicochemical properties, biological activity, and potential applications.
Physicochemical Properties: A Comparative Overview
The substitution of a formyl group with an acetyl group, while seemingly minor, can influence several key physicochemical parameters that govern a molecule's behavior in biological systems.
| Property | N-(6-chloropyridin-3-yl)formamide (Inferred) | N-((6-chloropyridin-3-yl)methyl)acetamide[3] | Comparison and Rationale |
| Molecular Formula | C7H7ClN2O | C8H9ClN2O | The N-acetyl analog has an additional methyl group. |
| Molecular Weight | ~170.59 g/mol | 184.62 g/mol | The addition of a CH2 group increases the molecular weight of the acetyl analog. |
| LogP (Octanol-Water Partition Coefficient) | Expected to be lower than the acetyl analog | 0.9 | The additional methyl group in the acetyl analog increases its lipophilicity, leading to a higher LogP value. A lower LogP for the formyl analog suggests higher water solubility. |
| Hydrogen Bond Donors | 1 | 1 | Both molecules possess one N-H group capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Pyridine Nitrogen) | 2 (Oxygen and Pyridine Nitrogen) | Both molecules have two primary sites for hydrogen bond acceptance. |
| Polar Surface Area (PSA) | Expected to be similar to the acetyl analog | 42 Ų | The core structures are very similar, so the polar surface area is not expected to differ significantly. |
Key Insight: The primary physicochemical distinction lies in the lipophilicity, with the N-acetyl analog being more lipophilic than the N-formyl analog. This difference can have significant implications for membrane permeability, solubility, and metabolic stability.
Synthesis and Experimental Protocols
The synthesis of both compounds starts from the common precursor, (6-chloropyridin-3-yl)methanamine.
Synthesis of the Common Precursor: (6-chloropyridin-3-yl)methanamine
A practical synthesis of this key intermediate can be achieved through the highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile.[4]
Caption: Synthesis of the common precursor.
N-Formylation Protocol for N-(6-chloropyridin-3-yl)formamide (General Procedure)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (6-chloropyridin-3-yl)methanamine (1 equivalent) in a suitable solvent (e.g., toluene or solvent-free).
-
Addition of Formylating Agent: Add formic acid (1.2 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
N-Acetylation Protocol for N-((6-chloropyridin-3-yl)methyl)acetamide (General Procedure)
The acetylation of amines is a standard transformation in organic synthesis. A common and effective method involves the use of acetic anhydride.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve (6-chloropyridin-3-yl)methanamine (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and cool the mixture in an ice bath.
-
Addition of Acetylating Agent: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Caption: Synthetic routes to the formyl and acetyl analogs.
Biological Activity and Mechanism of Action: A Comparative Perspective
Both N-(6-chloropyridin-3-yl)formamide and its N-acetyl analog are expected to act as agonists at nicotinic acetylcholine receptors (nAChRs), the primary target of neonicotinoid insecticides.[9]
The N-Acetyl Analog: A Known nAChR Modulator
As a metabolite of Acetamiprid, N-((6-chloropyridin-3-yl)methyl)acetamide has been studied in the context of neonicotinoid activity. It is known to modulate nAChRs, although its potency may differ from the parent compound.[10] The interaction with the receptor is thought to involve the chloropyridinyl moiety binding to a specific subsite of the insect nAChR.[11]
The N-Formyl Analog: An Inferred Mechanism of Action
While direct binding studies for N-(6-chloropyridin-3-yl)formamide are not available, it is highly probable that it also interacts with nAChRs. The key difference lies in the nature of the amide group. The smaller formyl group may lead to a different binding orientation or affinity compared to the bulkier acetyl group.
Structure-Activity Relationship (SAR) Insights:
-
Steric Hindrance: The additional methyl group of the acetyl analog could introduce steric hindrance at the binding site, potentially reducing its affinity compared to the formyl analog.
-
Electronic Effects: The electronic properties of the formyl and acetyl groups are similar, so significant differences in electronic interactions at the receptor are not anticipated.
-
Metabolic Stability: The acetyl group is generally more resistant to enzymatic hydrolysis than the formyl group. This suggests that the N-formyl analog might be metabolized more rapidly in vivo.
Caption: Metabolic formation of the N-acetyl analog.
Analytical Methodologies
The detection and quantification of these compounds are essential for metabolism, pharmacokinetic, and environmental studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the analysis of neonicotinoids and their metabolites due to its high sensitivity and selectivity. [12][13] General HPLC-MS/MS Protocol:
-
Sample Preparation: Extraction from the matrix (e.g., urine, plasma, soil) using a suitable solvent, followed by solid-phase extraction (SPE) for cleanup and concentration.
-
Chromatographic Separation: Separation of the analytes on a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, often with a formic acid additive.
-
Mass Spectrometric Detection: Detection using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) for specific and sensitive quantification.
Conclusion and Future Directions
This in-depth technical guide has provided a comparative analysis of N-(6-chloropyridin-3-yl)formamide and its N-acetyl analog, N-((6-chloropyridin-3-yl)methyl)acetamide. While the N-acetyl analog is a well-characterized metabolite of Acetamiprid, a significant knowledge gap exists for the N-formyl counterpart.
Key Comparative Points:
-
Synthesis: Both compounds are accessible from a common precursor, with well-established formylation and acetylation protocols being applicable.
-
Physicochemical Properties: The N-acetyl analog is more lipophilic, which may affect its absorption and distribution.
-
Biological Activity: Both are presumed to act on nAChRs, but differences in binding affinity and potency are likely due to steric factors.
-
Metabolism and Toxicology: The metabolic pathways are expected to differ, potentially leading to distinct toxicological profiles that warrant further investigation.
Future Research:
To fully elucidate the comparative profile of these two molecules, further experimental work on N-(6-chloropyridin-3-yl)formamide is essential. This should include:
-
Definitive Synthesis and Characterization: To confirm its structure and properties.
-
In Vitro and In Vivo Biological Assays: To determine its potency at nAChRs and its insecticidal activity.
-
Metabolism and Pharmacokinetic Studies: To understand its fate in biological systems.
-
Toxicological Evaluation: To assess its safety profile.
By filling these knowledge gaps, the scientific community can gain a more complete understanding of the structure-activity relationships within this important class of compounds, paving the way for the rational design of more effective and safer molecules for use in agriculture and medicine.
References
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MDPI. (2023, July 8). Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review. Retrieved January 24, 2026, from [Link]
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PMC. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2021, January 5). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved January 24, 2026, from [Link]
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Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Acetamiprid (Animal and Fishery Products). Retrieved January 24, 2026, from [Link]
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ResearchGate. (2024, April 16). The neonicotinoid acetamiprid is highly toxic to wild non-target insects. Retrieved January 24, 2026, from [Link]
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PMC. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved January 24, 2026, from [Link]
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RSC Publishing. (n.d.). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. Retrieved January 24, 2026, from [Link]
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PMC. (n.d.). In vitro metabolism of imidacloprid and acetamiprid in rainbow trout and rat. Retrieved January 24, 2026, from [Link]
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Taylor & Francis Online. (2011, March 9). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Retrieved January 24, 2026, from [Link]
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RSC Publishing. (2020, November 12). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved January 24, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). NEMI Method Summary - 535 (ITMS). Retrieved January 24, 2026, from [Link]
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Googleapis.com. (2000, June 2). US 6,511,993 B1. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). N-((6-Chloropyridin-3-yl)methyl)-N'-cyano-N-methylethanimidamide. Retrieved January 24, 2026, from [Link]
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Chemistry Journal of Moldova. (n.d.). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2019, November 18). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. Retrieved January 24, 2026, from [Link]
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PubMed. (2016, September 22). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Retrieved January 24, 2026, from [Link]
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U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). N-((6-Chloro-3-pyridinyl)methyl)acetamide. Retrieved January 24, 2026, from [Link]
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RSC Publishing. (2019, April 23). A novel extraction method for simultaneous determination of neonicotinoid insecticides and their metabolites in human urine. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Acetamiprid. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved January 24, 2026, from [Link]
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CAS Common Chemistry. (n.d.). N-(3-Chlorophenyl)formamide. Retrieved January 24, 2026, from [Link]
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PMC. (n.d.). Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community. Retrieved January 24, 2026, from [Link]
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PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 24, 2026, from [Link]
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PubMed. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Retrieved January 24, 2026, from [Link]
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An In-depth Technical Guide to the Stability of Pyridine Formamides Under Acidic Conditions
Introduction
In the landscape of pharmaceutical sciences and drug development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. Among the vast array of heterocyclic compounds, pyridine derivatives hold a place of prominence due to their presence in numerous approved drugs.[1][2] The formamide functional group, often incorporated as a key structural motif or as a synthetic precursor, presents its own set of stability challenges. This guide provides an in-depth technical exploration of the stability of pyridine formamides specifically under acidic conditions, a scenario frequently encountered during synthesis, formulation, and in physiological environments such as the stomach.
While the fundamental principles of amide hydrolysis are well-established, the unique electronic properties of the pyridine ring introduce specific considerations. This document will dissect the mechanistic underpinnings of acid-catalyzed hydrolysis, explore the multifaceted factors that influence reaction kinetics, and provide robust, field-proven experimental protocols for assessing the stability of these critical molecules. As a Senior Application Scientist, the aim is to bridge theoretical chemistry with practical, actionable insights for researchers, scientists, and drug development professionals.
Due to a greater abundance of published kinetic data for pyridine carboxamides (e.g., nicotinamide), this guide will use them as a primary model to illustrate quantitative stability profiles. The core principles governing the electronic influence of the pyridine ring and the mechanism of acid catalysis are directly analogous and applicable to the corresponding pyridine formamides.
The Chemistry of Amide Bond Stability
The exceptional stability of the amide bond is fundamental to its role in chemistry and biology. This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.[3] This creates a partial double bond character in the C-N bond, increasing the energy barrier for rotation and making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack.[3][4]
Hydrolysis of an amide bond, which is the reverse of its formation, is typically a slow process under neutral conditions and requires harsh conditions like heating with strong acids or bases to proceed at a significant rate.[3]
The General Mechanism of Acid-Catalyzed Amide Hydrolysis
Under acidic conditions, the hydrolysis of amides follows a well-defined pathway, generally accepted as the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the amide, which significantly increases the electrophilicity of the carbonyl carbon.
The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: In an acidic medium, the most basic site on the amide is the carbonyl oxygen, not the nitrogen, whose lone pair is involved in resonance.[4] Protonation of the oxygen makes the carbonyl carbon a much stronger electrophile.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate.[3]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom. This is a crucial step as it converts the amino group into a better leaving group (an amine or ammonia).
-
Collapse of the Tetrahedral Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the amine as a leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield the final carboxylic acid product. The expelled amine is protonated in the acidic medium to form an ammonium salt, which prevents the reverse reaction from occurring.[4]
Caption: General mechanism of acid-catalyzed amide hydrolysis.
The Influence of the Pyridine Moiety
The presence of a pyridine ring attached to the formamide group introduces significant electronic effects that modulate its stability. The key factor is the electronegative nitrogen atom within the aromatic ring, which makes pyridine an electron-withdrawing system.
Electronic Effects
The pyridine ring exerts a strong electron-withdrawing inductive effect (-I) and, depending on the position of attachment, a resonance effect (-M). This has two primary consequences for the stability of the adjacent formamide group:
-
Destabilization of the Amide Resonance: The electron-withdrawing nature of the pyridine ring competes with the carbonyl group for the nitrogen's lone pair electrons. This reduces the C-N double bond character, making the amide bond inherently less stable and the carbonyl carbon more electrophilic compared to an alkyl or phenyl formamide.
-
Basicity of the Pyridine Nitrogen: The pyridine nitrogen (pKa of pyridinium ion is ~5.2) will be protonated under sufficiently acidic conditions. A protonated pyridinium ring becomes an even more powerful electron-withdrawing group, further increasing the susceptibility of the formamide carbonyl to nucleophilic attack.
Therefore, the rate of hydrolysis is highly dependent on the pH of the medium, which dictates the protonation state of both the amide's carbonyl oxygen and the pyridine's ring nitrogen.
Positional Isomerism
The position of the formamide group on the pyridine ring (2-, 3-, or 4-position) has a profound impact on its stability.
-
N-(pyridin-2-yl)formamide (Picolinamide derivative): The formamide group is ortho to the ring nitrogen. This proximity can allow for potential intramolecular catalysis or steric hindrance effects.
-
N-(pyridin-3-yl)formamide (Nicotinamide derivative): The formamide is meta to the ring nitrogen. The electronic effect is primarily inductive. This isomer is the basis for Vitamin B3 (niacinamide).
-
N-(pyridin-4-yl)formamide (Isonicotinamide derivative): The formamide is para to the ring nitrogen, allowing for strong resonance-based electron withdrawal, which can significantly impact stability.
Effect of Substituents on the Pyridine Ring
Substituents on the pyridine ring can further tune the stability of the formamide group by either donating or withdrawing electron density. The principles can be understood through Hammett relationships, where electron-withdrawing groups (EWGs) generally increase the rate of hydrolysis, and electron-donating groups (EDGs) decrease it.[5]
| Substituent Type | Example | Position on Ring | Expected Effect on Hydrolysis Rate | Rationale |
| Strong EWG | -NO₂ | 4- (para) | Significant Increase | Strongly withdraws electron density via resonance and induction, making the carbonyl carbon more electrophilic.[6] |
| Moderate EWG | -Cl | 4- (para) | Increase | Withdraws electron density primarily through induction, stabilizing the transition state.[6] |
| No Substituent | -H | - | Baseline | Reference for comparison. |
| Weak EDG | -CH₃ | 4- (para) | Decrease | Donates electron density through induction, slightly stabilizing the amide resonance and making the carbonyl less electrophilic. |
| Strong EDG | -OCH₃ | 4- (para) | Significant Decrease | Strongly donates electron density via resonance, counteracting the ring's inherent electron-withdrawing nature. |
Table 1: Qualitative Effects of Substituents on the Acidic Hydrolysis Rate of Pyridine Formamides.
Caption: Impact of substituents on pyridine formamide stability.
Quantitative Analysis of Stability: A Case Study of Nicotinamide
To provide a quantitative perspective, we can examine the pH-rate profile for the hydrolysis of nicotinamide (pyridine-3-carboxamide). Data from a kinetic study conducted at 89.4°C provides a clear illustration of how stability changes dramatically with pH.[6][7][8]
| pH | kobs (hr⁻¹) | Log kobs |
| 0.40 | 0.251 | -0.60 |
| 1.15 | 0.098 | -1.01 |
| 2.20 | 0.024 | -1.62 |
| 3.10 | 0.010 | -2.00 |
| 4.10 | 0.006 | -2.22 |
| 5.10 | 0.005 | -2.30 |
| 6.10 | 0.006 | -2.22 |
| 7.00 | 0.010 | -2.00 |
Table 2: Observed first-order rate constants (kobs) for the hydrolysis of nicotinamide at 89.4°C. (Data adapted from Finholt, P., & Higuchi, T. (1962). J Pharm Sci., 51, 655-61).[6]
The data clearly shows a U-shaped pH-rate profile, which is characteristic of reactions subject to both specific acid and specific base catalysis.[1] The region of maximum stability (the lowest rate constant) for nicotinamide under these conditions is between pH 4 and 6. Below this range, the reaction is predominantly acid-catalyzed, and the rate increases as the pH decreases. This quantitative data underscores the critical importance of pH control in formulations containing pyridine amide moieties.
Experimental Design for Stability Assessment
A robust assessment of stability requires a well-designed experimental protocol. In the pharmaceutical industry, "forced degradation" or "stress testing" studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[9][10]
Causality Behind Experimental Choices
-
Stress Conditions: The choice of stressors (acid, base, oxidant, light, heat) is mandated by regulatory guidelines (e.g., ICH Q1A). For acid stability, hydrochloric acid (HCl) is commonly used at concentrations of 0.1 M to 1 M.[10] The concentration and temperature are chosen to achieve a target degradation of 5-20%.[3][11] This range is optimal because it is significant enough to detect and characterize degradants but not so excessive that it leads to secondary degradation products not relevant to normal storage conditions.
-
Analytical Method: A stability-indicating method is one that can accurately quantify the decrease in the concentration of the API and simultaneously resolve it from all its degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for this purpose due to its high resolving power and sensitivity.[13][14] A reversed-phase C18 column is a common starting point as it is versatile for a wide range of polar and non-polar analytes.[9][11]
-
Self-Validating System: The protocol becomes self-validating through the inclusion of controls and system suitability tests. A control sample (API in solvent without stressor) confirms that degradation is due to the stressor. A peak purity analysis (using a photodiode array detector) of the API peak in a stressed sample confirms that no degradant is co-eluting, thus validating the method's specificity.[9]
Detailed Protocol: Acidic Stress Testing using HPLC
This protocol outlines a typical forced degradation study to assess the stability of a pyridine formamide under acidic conditions.
Objective: To determine the rate of degradation of a pyridine formamide in acidic solution and to develop a stability-indicating HPLC method.
Materials:
-
Pyridine Formamide API
-
Hydrochloric Acid (HCl), certified ACS grade
-
Sodium Hydroxide (NaOH), certified ACS grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with PDA or UV detector and a C18 column (e.g., 250mm x 4.6 mm, 5 µm)[3][11]
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of the pyridine formamide API in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl.
-
Place the flask in a water bath set to 60°C.
-
Start a timer.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 1.0 mL aliquot from the stressed solution.
-
Immediately neutralize the aliquot by adding it to a vial containing 1.0 mL of 1.0 M NaOH.
-
Dilute the neutralized sample to a final volume of 10 mL with the mobile phase to achieve a theoretical concentration of 10 µg/mL.
-
Prepare a t=0 sample by adding the acid and immediately neutralizing and diluting without heating.
-
-
Control Sample Preparation:
-
Prepare a control sample by adding 1 mL of stock solution and 1 mL of water (instead of HCl) to a 10 mL flask, heat it alongside the stress sample, and sample it at the final time point.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 90:10 v/v). The gradient or isocratic conditions must be optimized to achieve separation between the parent peak and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined from the UV spectrum of the API (e.g., 254 nm).[9]
-
Injection Volume: 10 µL.
-
Run Sequence: Inject a blank (mobile phase), a system suitability standard, the t=0 sample, the time-point samples, and the control sample.
-
-
Data Analysis:
-
Identify the peak for the parent API and any new peaks corresponding to degradation products.
-
Calculate the percentage of API remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the API concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-kobs).
-
Perform peak purity analysis on the API peak in the stressed samples to confirm the method's specificity.
-
Caption: Workflow for a forced degradation study under acidic conditions.
Conclusion
The stability of pyridine formamides under acidic conditions is a critical parameter in drug development, governed by a complex interplay of electronic and structural factors. The inherent electron-withdrawing nature of the pyridine ring generally decreases the stability of the adjacent formamide bond compared to simple alkyl or aryl amides. This effect is further modulated by the position of the formamide group, the pH of the environment, and the presence of other substituents on the pyridine ring. A thorough understanding of the AAC2 hydrolysis mechanism provides the foundation for predicting and interpreting stability data.
For professionals in the field, it is imperative to move beyond theoretical understanding to empirical testing. The implementation of systematic forced degradation studies, coupled with the development of validated, stability-indicating analytical methods like HPLC, is not merely a regulatory requirement but a fundamental scientific necessity. Such studies provide the crucial data needed to ensure the quality, safety, and efficacy of pharmaceutical products, enabling informed decisions on formulation development, storage conditions, and shelf-life determination.
References
-
Singh, S., et al. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1099-1105. Available at: [Link]
-
Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 43-47. Available at: [Link]
-
SEEJPH (2025). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. South Eastern European Journal of Public Health. Available at: [Link]
-
Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation, 4(18), 68-73. Available at: [Link]
-
Nalwade, S. U., et al. (2012). Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 60, 86-90. Available at: [Link]
-
Finholt, P., & Higuchi, T. (1962). Rate studies on the hydrolysis of niacinamide. Journal of Pharmaceutical Sciences, 51, 655-61. Available at: [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. (Note: While not directly cited, this is the foundational work for Hammett plots mentioned in other sources). A relevant discussion can be found at: [Link]
-
Patel, N. A. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development. Available at: [Link]
-
Semantic Scholar. (n.d.). Rate studies on the hydrolysis of niacinamide. Retrieved from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from: [Link]
-
Asian Journal of Pharmaceutical Analysis. (2017). Isoniazid: A Review of Analytical Methods. Available at: [Link]
-
Shoukry, M. M., & El-Sherif, A. A. (2007). The Palladium(Ii)-Picolylamine Promoted Hydrolysis of Amino Acid Esters; Kinetic Evidence for Inter- and Intramolecular Mechanisms. Zeitschrift für Naturforschung B, 62(2), 219-224. Available at: [Link]
-
Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]
-
Ozturk, S., et al. (2019). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 645-654. Available at: [Link]
-
Sri Lakshmi, D., & Jacob, J. T. (2017). Validated Degradation studies for the estimation of Pyrazinamide, Ethambutol, Isoniazid and Rifampacin in a fixed dose combination by UPLC. Research Journal of Pharmacy and Technology, 10(6), 1785-1791. Available at: [Link]
-
Khan Academy. (n.d.). Substituent effects on acidic strength. Retrieved from: [Link]
-
Sikora, A., et al. (2007). Rate constants for the reactions of nicotinamide metabolites and selected pyridinium salts with hydroxyl radicals. Free Radical Biology and Medicine, 42(5), 629-636. Available at: [Link]
-
Mukherjee, T., et al. (2007). Characterization of nicotinamidases: steady state kinetic parameters, classwide inhibition by nicotinaldehydes, and catalytic me. Biochemistry, 46(19), 5693-5703. Available at: [Link]
-
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Available at: [Link]
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Organic Chemistry Explained. (2019). mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Finholt, P., & Higuchi, T. (1962). Rate studies on the hydrolysis of niacinamide. Journal of Pharmaceutical Sciences, 51, 655-61. Available at: [Link]
-
ResearchGate. (n.d.). Effect of some pyridinium based compounds on the hydrolysis of carboxylate ester. Retrieved from: [Link]
-
Pihlaja, K., & Euranto, E. K. (1970). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Acta Chemica Scandinavica, 24, 579-586. Available at: [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... Retrieved from: [Link]
-
Sleigh, C. J., et al. (2024). Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. Molecules, 29(5), 1018. Available at: [Link]
-
Carpenter, B. K. (1984). Mechanistic interpretation of pH-rate profiles. Journal of Chemical Education, 61(7), 598. Available at: [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(8), 735-741. Available at: [Link]
-
Al-Majeni, F. I., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. ACS Omega. Available at: [Link]
-
Michalík, M., et al. (2014). Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects. Collection of Czechoslovak Chemical Communications, 79(3), 291-306. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for... Retrieved from: [Link]
-
News-Medical.Net. (2026). Exploring ¹⁹F NMR in Drug Development. Available at: [Link]
-
Křížková, B., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 176, 112810. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of electronic effects in the reaction of diazodiphenylmethane with pyridine and pyridine N-oxide carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.amanote.com [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst [agris.fao.org]
- 12. Quantitative structure activity relationships | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. jcsp.org.pk [jcsp.org.pk]
Methodological & Application
Application Note: Synthesis of 6-Chloro-3-isocyanopyridine via POCl3-Mediated Dehydration
Executive Summary
This application note details the protocol for synthesizing 6-chloro-3-isocyanopyridine (CAS: 163994-62-9), a versatile C1 building block used in multicomponent reactions (Ugi, Passerini) and coordination chemistry.
The method utilizes a Phosphoryl Chloride (POCl₃) mediated dehydration of the corresponding formamide in the presence of Triethylamine (Et₃N) .[1][2][3][4] This route is selected for its scalability, high atom economy, and reproducibility compared to alternative phosgene or Burgess reagent pathways.
Key Performance Indicators:
-
Target Yield: >85%
-
Purity: >97% (HPLC/NMR)
-
Scale: Milligram to Multigram capable.
Scientific Background & Mechanism[1][4][5]
Strategic Rationale
The conversion of a formamide to an isocyanide is a dehydration reaction (
Substrate Specifics: The 6-chloro substituent on the pyridine ring exerts an electron-withdrawing effect (
Reaction Mechanism
The reaction proceeds via a Vilsmeier-Haack type mechanism:
-
Activation: The formyl oxygen attacks the electrophilic phosphorus of POCl₃.
-
Elimination: The base (Et₃N) promotes E2-type elimination of the proton and the phosphate leaving group to form the isocyanide.
Figure 1: Mechanistic pathway for the dehydration of formamide to isocyanide.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | -5°C to 0°C | Controls exotherm; prevents polymerization of isocyanide. |
| Stoichiometry | Formamide (1.0) : POCl₃ (1.1) : Et₃N (3.0-5.0) | Excess base is critical to scavenge HCl and drive elimination. |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Non-nucleophilic; DCM simplifies workup (product in organic layer). |
| Quench pH | pH 8-9 (Saturated Na₂CO₃) | CRITICAL: Acidic conditions hydrolyze isocyanides back to formamides or amines. |
Detailed Experimental Protocol
Materials
-
Starting Material: N-(6-chloropyridin-3-yl)-formamide (1.0 equiv).
-
Reagent A: Phosphoryl chloride (POCl₃) (1.1 equiv). Handle with extreme care—corrosive.
-
Reagent B: Triethylamine (Et₃N) (5.0 equiv). Dry.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
Step 1: Solubilization
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer.
-
Under Nitrogen (
) atmosphere, dissolve N-(6-chloropyridin-3-yl)-formamide (e.g., 1.57 g, 10 mmol) in anhydrous DCM (50 mL). -
Add Triethylamine (7.0 mL, ~50 mmol). The solution may warm slightly.
Step 2: Activation (The Critical Step) 4. Cool the reaction mixture to -5°C using an ice/salt bath. 5. Add POCl₃ (1.05 mL, 11 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 20 minutes.
- Checkpoint: Maintain internal temperature
.[5]
- Stir at 0°C for 60 minutes. Monitor by TLC (System: 30% EtOAc in Hexanes). The formamide spot (polar) should disappear, replaced by a less polar spot (isocyanide).
Step 3: Quench & Extraction 7. Pour the cold reaction mixture into a beaker containing saturated aqueous Na₂CO₃ (50 mL) at 0°C. Stir vigorously for 15 minutes.
- Note: Ensure the aqueous layer is basic (pH > 8).
- Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
- Combine organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
- Dry over anhydrous
, filter, and concentrate under reduced pressure at <30°C (Isocyanides are volatile and heat-sensitive).
Step 4: Purification 11. Purify via flash column chromatography on silica gel.
- Eluent: Gradient 0%
20% EtOAc in Hexanes. - Pro-Tip: Pre-treat the silica column with 1% Et₃N in Hexanes to neutralize silica acidity, preventing on-column degradation.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 6-chloro-3-isocyanopyridine.[4]
Analytical Validation
| Technique | Expected Result | Interpretation |
| IR Spectroscopy | Strong peak at 2120–2140 cm⁻¹ | Characteristic |
| ¹H NMR | Loss of amide proton | The broad NH singlet (~10.5 ppm) and the formyl proton (~8.5 ppm) disappear. |
| ¹³C NMR | Peak at ~165 ppm | Characteristic triplet (coupling with ¹⁴N) of the isocyanide carbon. |
| Appearance | Off-white to pale yellow solid | Pungent odor (characteristic of isocyanides). |
Safety & Handling (The "Godzilla of Scent")
Isocyanides possess a distinct, overpowering, and repulsive odor.[1][2][6][7] While pyridyl isocyanides are less volatile than alkyl variants, strict odor control is mandatory.
-
Engineering Controls: Perform all operations in a high-efficiency fume hood.
-
Glassware Decontamination: Do NOT wash glassware in the open sink immediately.
-
Protocol: Soak all contaminated glassware in a bath of 5% Methanolic Sulfuric Acid or Dilute Bleach for 12 hours. This hydrolyzes the isocyanide back to the amine/formamide (odorless/less odorous).
-
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Ensure quench is basic (Na₂CO₃). Do not use acid or water alone. |
| Product Decomposition | Silica acidity | Add 1-2% Et₃N to the chromatography eluent. |
| Dark/Black Mixture | Exotherm uncontrolled | Add POCl₃ slower; ensure efficient cooling (-5°C). |
| Starting Material Remains | Insufficient activation | Ensure POCl₃ quality (it hydrolyzes over time). Use fresh bottle. |
References
-
General POCl₃ Dehydration Protocol: Patil, P., et al. (2020).[2][8] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Green Chemistry.
-
Safety & Odor Control: Ugi, I., et al. "o-Tolyl Isocyanide."[9] Organic Syntheses, Coll.[9] Vol. 5, p. 1060 (1973).
-
Mechanism of Dehydration: Chemistry Steps. "Amide Dehydration Mechanism by POCl3."
-
Heterocyclic Isocyanide Stability: Lygin, A. V., et al. (2019).[3] "Isocyanides in the Synthesis of Nitrogen Heterocycles." Molecules.
Sources
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 6. news-medical.net [news-medical.net]
- 7. Novel noncovalent bond blocks repulsive odor of isocyanides, key reagents in organic synthesis - Institute of Chemistry, SPBU [en-chem.spbu.ru]
- 8. NEthyl formamide on dehydration with POCl3 in presence class 12 chemistry CBSE [vedantu.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Preparation and Application of 6-Chloropyridine Isonitriles for Heterocyclic Synthesis
Introduction
In the landscape of modern drug discovery and materials science, the efficient synthesis of complex heterocyclic scaffolds is of paramount importance.[1][2] 6-Chloropyridine isonitriles, particularly 2-chloro-6-isocyanopyridine, have emerged as powerful and versatile building blocks for this purpose. The pyridine core is a privileged structure in medicinal chemistry, while the chlorine atom serves as a convenient handle for post-synthesis modifications such as cross-coupling or nucleophilic aromatic substitution reactions.[3] The isonitrile (or isocyanide) functional group possesses unique ambiphilic reactivity, enabling it to act as both a nucleophile and an electrophile, making it an ideal component for complexity-generating multicomponent reactions (MCRs).[4][5]
This guide provides a comprehensive overview of the preparation of 2-chloro-6-isocyanopyridine from its corresponding formamide precursor. It details the underlying chemical principles, provides robust, step-by-step protocols, and demonstrates its application in the synthesis of diverse heterocyclic structures through the renowned Ugi and Passerini multicomponent reactions.[6][7]
Foundational Principles: The Chemistry of Isonitriles
The isonitrile functional group (-N≡C) is characterized by a carbon atom with a lone pair of electrons and a formal negative charge, and a nitrogen atom with a formal positive charge. This electronic structure allows it to react with both electrophiles (at the carbon) and nucleophiles (at the carbon), making it exceptionally versatile in synthesis.[4] The most common and practical laboratory-scale synthesis of isonitriles involves the dehydration of N-substituted formamides.[8][9] This transformation is typically achieved using strong dehydrating agents like phosphoryl chloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or a combination of triphenylphosphine (PPh₃) and iodine, in the presence of a base.[8][10]
Workflow Overview: From Amine to Heterocycle
The overall synthetic strategy involves a two-step process to obtain the isonitrile, followed by its direct application in multicomponent reactions to generate complex molecular architectures.
Caption: General workflow for the synthesis and application of 2-chloro-6-isocyanopyridine.
PART 1: Preparation of 2-Chloro-6-isocyanopyridine
This section provides detailed protocols for the synthesis of the formamide precursor and its subsequent dehydration to the target isonitrile.
Protocol 1: Synthesis of N-(6-chloropyridin-2-yl)formamide
Rationale: The first step is the formylation of the commercially available 2-amino-6-chloropyridine. A common method involves reacting the amine with a mixed anhydride of formic acid and acetic anhydride, generated in situ. This method is efficient and avoids the use of more hazardous formylating agents.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Amino-6-chloropyridine | 128.56 | 5.00 g | 38.9 | Starting Material |
| Formic Acid (≥95%) | 46.03 | 1.96 mL | 50.5 | Formylating Agent |
| Acetic Anhydride | 102.09 | 5.10 mL | 54.4 | Anhydride Formation |
| Tetrahydrofuran (THF) | - | 100 mL | - | Solvent |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - | Quenching/Neutralization |
| Brine | - | ~30 mL | - | Aqueous Wash |
| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (5.00 g, 38.9 mmol) and dissolve it in tetrahydrofuran (THF, 100 mL).
-
Anhydride Formation: Cool the flask to 0 °C in an ice-water bath. Slowly add formic acid (1.96 mL, 50.5 mmol) to the solution.
-
Addition: While maintaining the temperature at 0 °C, add acetic anhydride (5.10 mL, 54.4 mmol) dropwise over 10 minutes. A white precipitate may form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexane mixture to yield N-(6-chloropyridin-2-yl)formamide as a white solid. Expected yield: 85-95%.
Protocol 2: Dehydration to 2-Chloro-6-isocyanopyridine
Rationale: This step employs phosphoryl chloride (POCl₃) as the dehydrating agent and a tertiary amine base (like triethylamine or pyridine) to neutralize the generated HCl.[10] The reaction must be performed under anhydrous conditions in a well-ventilated fume hood due to the toxicity and malodorous nature of isonitriles.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| N-(6-chloropyridin-2-yl)formamide | 156.57 | 4.00 g | 25.5 | Precursor |
| Phosphoryl Chloride (POCl₃) | 153.33 | 2.85 mL | 30.6 | Dehydrating Agent |
| Triethylamine (Et₃N) | 101.19 | 8.90 mL | 63.8 | Base |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | Solvent |
| Ice-cold Water | - | ~100 mL | - | Quenching |
| Saturated NaHCO₃ (aq) | - | ~50 mL | - | Neutralization |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying Agent |
Dehydration Reaction Mechanism
Caption: Simplified mechanism for the dehydration of a formamide to an isonitrile using POCl₃.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-(6-chloropyridin-2-yl)formamide (4.00 g, 25.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (8.90 mL, 63.8 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
POCl₃ Addition: Add phosphoryl chloride (2.85 mL, 30.6 mmol) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC (staining with KMnO₄ can help visualize the isonitrile).
-
Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. In a well-ventilated fume hood , slowly and carefully pour the reaction mixture into a beaker containing vigorously stirred ice-cold water (100 mL). Caution: This is an exothermic process.
-
Neutralization & Extraction: Transfer the quenched mixture to a separatory funnel. Carefully add saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic (pH ~8). Separate the layers and extract the aqueous phase with DCM (2 x 40 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 2-chloro-6-isocyanopyridine as a solid. Expected yield: 70-85%.
PART 2: Characterization and Safety
Spectroscopic Data
Confirmation of the product identity and purity is achieved through standard spectroscopic methods.
| Technique | Characteristic Signal | Interpretation |
| FTIR | Strong, sharp peak at ~2130-2140 cm⁻¹ | N≡C stretch of the isonitrile group.[11] |
| ¹H NMR | Multiplets in the aromatic region (7.0-8.0 ppm) | Protons on the pyridine ring. |
| ¹³C NMR | Signal at ~160-170 ppm | Isonitrile carbon (often broad). |
| Signals at ~120-155 ppm | Aromatic carbons of the pyridine ring. |
Safety and Handling of Isonitriles
WARNING: Isonitriles are volatile, possess a deeply unpleasant and pervasive odor, and are toxic. All manipulations must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[12][13]
-
Waste Disposal: Isonitrile waste should be quenched before disposal. A common method is to treat the waste stream with concentrated HCl or an oxidizing bleach solution in the fume hood to hydrolyze the isonitrile to the corresponding amine.
-
Odor Control: Keep all containers tightly sealed. Any glassware that comes into contact with isonitriles should be decontaminated by rinsing with an acidic or oxidizing solution before being removed from the fume hood.
PART 3: Application in Heterocyclic Synthesis
2-Chloro-6-isocyanopyridine is a superb substrate for isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecules in a single step.[7][14]
Protocol 3: Ugi Four-Component Reaction (U-4CR)
Rationale: The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isonitrile to form a dipeptide-like scaffold.[15][16] This one-pot process is highly atom-economical and ideal for generating libraries of compounds for drug discovery.[17]
Ugi Reaction Mechanism
Caption: Key steps in the Ugi four-component reaction mechanism.[15]
Example Synthesis of a Substituted Pyridyl-Dipeptide Scaffold:
| Component | Example Reagent | Moles (mmol) |
| Aldehyde | Benzaldehyde | 1.0 |
| Amine | Benzylamine | 1.0 |
| Carboxylic Acid | Acetic Acid | 1.0 |
| Isonitrile | 2-Chloro-6-isocyanopyridine | 1.0 |
| Solvent | Methanol (MeOH) | 2-4 mL |
Step-by-Step Procedure:
-
Setup: In a 25 mL vial equipped with a stir bar, add methanol (3 mL), benzaldehyde (102 µL, 1.0 mmol), benzylamine (109 µL, 1.0 mmol), and acetic acid (57 µL, 1.0 mmol).
-
Stirring: Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Isonitrile Addition: Add a solution of 2-chloro-6-isocyanopyridine (138 mg, 1.0 mmol) in methanol (1 mL).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic.
-
Workup: Upon completion, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the final bis-amide product.
Protocol 4: Passerini Three-Component Reaction (P-3CR)
Rationale: The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isonitrile to form an α-acyloxy amide.[18][19][20] It is one of the first MCRs discovered and provides direct access to functionalized ester and amide scaffolds.[21]
Passerini Reaction Mechanism
Caption: Simplified mechanism of the Passerini three-component reaction.[18][19]
Example Synthesis of a Pyridyl α-Acyloxy Amide:
| Component | Example Reagent | Moles (mmol) |
| Aldehyde | Isobutyraldehyde | 1.2 |
| Carboxylic Acid | Benzoic Acid | 1.0 |
| Isonitrile | 2-Chloro-6-isocyanopyridine | 1.0 |
| Solvent | Dichloromethane (DCM) | 3 mL |
Step-by-Step Procedure:
-
Setup: To a 25 mL vial, add benzoic acid (122 mg, 1.0 mmol), 2-chloro-6-isocyanopyridine (138 mg, 1.0 mmol), and dichloromethane (3 mL).
-
Addition: Add isobutyraldehyde (110 µL, 1.2 mmol) to the mixture.
-
Reaction: Seal the vial and stir at room temperature for 24 hours. Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired α-acyloxy amide.
Conclusion
This application note has detailed reliable and reproducible protocols for the synthesis of 2-chloro-6-isocyanopyridine, a high-value building block for heterocyclic chemistry. The two-step synthesis via formylation and subsequent dehydration is a practical route for laboratory-scale preparation. Crucially, we have demonstrated its utility as a key component in the Ugi and Passerini multicomponent reactions, which provide rapid and efficient access to complex, drug-like molecules.[6][22] The strategic inclusion of the 6-chloro-substituent on the pyridine ring offers significant potential for further diversification, making this isonitrile an indispensable tool for researchers, scientists, and drug development professionals.
References
-
Armstrong, R. W., et al. (1996). Multiple-Component Condensation Strategies for Combinatorial Chemistry. Accounts of Chemical Research, 29(3), 123–131.[Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.[Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.[Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.[Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isopropil-benzaldeide e cianuro di p-tolile. Gazzetta Chimica Italiana, 51, 126-129. [No direct link available, historical document]
-
Ugi, I., et al. (1959). Neue Reaktionen der Isonitrile. Angewandte Chemie, 71(11), 386.[Link]
-
Wang, X., et al. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54.[Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates.[Link]
-
van der Heiden, G., et al. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Organic Letters, 18(5), 984-987.[Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.[Link]
Sources
- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of heterocycles by formal cycloadditions of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journalspub.com [journalspub.com]
- 8. d-nb.info [d-nb.info]
- 9. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 10. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. Ugi Reaction [organic-chemistry.org]
- 17. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Passerini reaction - Wikipedia [en.wikipedia.org]
- 19. chemistnotes.com [chemistnotes.com]
- 20. Passerini Reaction [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. mdpi.com [mdpi.com]
Solid-supported synthesis of N-(6-chloropyridin-3-yl)-formamide
Application Note: High-Efficiency Solid-Supported Synthesis of N-(6-chloropyridin-3-yl)-formamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(6-chloropyridin-3-yl)-formamide using solid-phase organic synthesis (SPOS). While solution-phase formylation often suffers from purification challenges (removal of urea byproducts or high-boiling solvents), this solid-supported approach leverages 2-Chlorotrityl Chloride (2-CTC) resin .
The 2-CTC resin is selected for its steric bulk—which prevents side reactions at the pyridine nitrogen—and its extreme acid sensitivity, allowing product release under mild conditions that preserve the N-formyl group and the chloro-substituent.
Key Advantages:
-
Purification-Free: Reagents and byproducts are removed via simple filtration.
-
Mild Cleavage: Product release occurs with 1% TFA or HFIP, preventing formamide hydrolysis.
-
Regioselectivity: Preferential immobilization of the exocyclic amine over the pyridine nitrogen.
Strategic Rationale & Mechanism
Resin Selection: The 2-Chlorotrityl Chloride (2-CTC) Advantage
The synthesis of N-heterocyclic formamides requires a linker that is stable to the formylation conditions (acylation) but labile enough to be cleaved without hydrolyzing the resulting formamide bond.
-
Steric Protection: The bulky trityl group prevents nucleophilic attack by the pyridine ring nitrogen, ensuring the resin reacts exclusively with the exocyclic amine (aniline-like).
-
Suppression of Racemization/Side Reactions: Unlike benzyl-type resins, 2-CTC minimizes the formation of diketopiperazines (in peptide contexts) and prevents electrophilic aromatic substitution on the pyridine ring during cleavage.
Formylation Strategy: The Mixed Anhydride Method
Direct coupling with formic acid using carbodiimides (DCC/DIC) can lead to difficult-to-remove urea byproducts. We utilize Acetic Formic Anhydride (AFA) generated in situ.[1][2][3]
-
Mechanism: AFA is a highly reactive electrophile. The resin-bound amine attacks the formyl carbonyl (more electrophilic than the acetyl carbonyl), resulting in rapid, clean formylation.
-
Byproducts: The only byproduct is acetic acid, which is easily washed away from the solid support.
Experimental Workflow Diagram
The following flowchart illustrates the critical path from resin loading to product isolation.
Caption: Step-by-step SPOS workflow for N-(6-chloropyridin-3-yl)-formamide synthesis.
Detailed Protocol
Materials & Reagents
-
Solid Support: 2-Chlorotrityl chloride resin (100-200 mesh, loading 1.0–1.6 mmol/g).
-
Substrate: 6-Chloropyridin-3-amine (CAS: 5350-93-6).
-
Reagents: Formic acid (98%), Acetic anhydride (
), N,N-Diisopropylethylamine (DIEA), Methanol (MeOH). -
Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF), Hexafluoroisopropanol (HFIP).
Step-by-Step Methodology
Step 1: Resin Preparation and Loading
-
Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.
-
Swell: Add 10 mL dry DCM. Shake gently for 30 minutes. Drain.
-
Loading Solution: Dissolve 3.0 mmol (3 equiv relative to resin loading) of 6-chloropyridin-3-amine in 10 mL DCM. Add 6.0 mmol (6 equiv) of DIEA.
-
Coupling: Add the solution to the resin. Shake at room temperature for 2 hours .
-
Note: Use DCM rather than DMF for loading onto 2-CTC to maximize the "trityl cation" stability and substitution efficiency.
-
-
Drain the reactor.
Step 2: Capping (End-Capping) Crucial Step: Unreacted trityl chloride sites must be quenched to prevent side reactions during formylation.
-
Add 10 mL of a mixture of DCM:MeOH:DIEA (80:15:5) .
-
Shake for 20 minutes .
-
Drain and wash the resin:
-
3 x DCM
-
3 x DMF
-
3 x DCM
-
Step 3: On-Resin Formylation (Mixed Anhydride Method)
-
Preparation of AFA (Acetic Formic Anhydride):
-
In a separate dry vial, cool 2 mL of Acetic Anhydride to 0°C.
-
Dropwise add 1 mL of Formic Acid (approx 1:2 molar ratio, excess formic acid drives AFA formation).
-
Stir at 0°C for 15 minutes, then at 50°C for 15 minutes, then cool back to RT. Caution: CO gas evolution is possible; vent properly.
-
-
Reaction: Add the prepared AFA solution (diluted with 5 mL dry DCM) to the resin.
-
Add 1.0 equiv of DIEA to neutralize the released acetic acid.
-
Shake at room temperature for 2 to 4 hours .
-
Monitoring: Remove a few beads, wash, and perform a chloranil test. A negative result (no color change) indicates complete formylation of the amine.
-
Wash:
-
3 x DCM
-
3 x DMF
-
3 x DCM (Crucial to remove all traces of acid/anhydride).
-
Step 4: Cleavage and Isolation Objective: Release the product without hydrolyzing the formamide.
-
Cleavage Cocktail: Prepare 20% HFIP (Hexafluoroisopropanol) in DCM .
-
Alternative: 1% TFA in DCM.[4] (HFIP is preferred for high acid-sensitivity preservation).
-
-
Add 10 mL of cleavage cocktail to the resin.
-
Shake for 30 minutes at room temperature.
-
Collect: Filter the solution into a round-bottom flask.
-
Repeat: Wash resin with 5 mL DCM and combine filtrates.
-
Workup: Evaporate the solvent under reduced pressure (rotary evaporator, < 30°C).
-
Note: Do not heat excessively.
-
-
Result: The residue is the high-purity N-(6-chloropyridin-3-yl)-formamide.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Resin Loading Efficiency | > 85% | Typical for anilines on 2-CTC in DCM. |
| Formylation Conversion | > 98% | Based on Kaiser/Chloranil test negative result. |
| Cleavage Yield | 90 - 95% | Loss is minimal due to mild HFIP cleavage. |
| Purity (HPLC) | > 95% | Major impurity is usually trace solvent. |
| Reaction Time | ~ 5-6 hours | Total process time (excluding drying). |
Troubleshooting & Optimization
-
Issue: Low Loading.
-
Cause: Moisture in the resin or solvent. 2-CTC hydrolyzes rapidly.
-
Solution: Dry resin in a vacuum desiccator over KOH before use.[4] Use anhydrous DCM.
-
-
Issue: Incomplete Formylation.
-
Cause: Steric hindrance of the pyridine ring or decomposed AFA.
-
Solution: Use fresh AFA. Perform a "double coupling" (repeat Step 3).
-
-
Issue: Product Hydrolysis.
-
Cause: Acid concentration too high during cleavage or presence of water.
-
Solution: Switch from 1% TFA to 20% HFIP. Ensure DCM used in cleavage is dry.
-
References
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[5][6] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[6]
- Strazzolini, P., et al. (2003). "Acetic Formic Anhydride: A Review of its Preparation and Application." Tetrahedron.
-
BenchChem Application Note. (2025). "High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." BenchChem Protocols.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5][6][7] Chemical Reviews. (Discusses acid lability of 2-CTC).
-
Waki, M., & Meienhofer, J. (1977). "Efficient preparation of N-formylamino acid tert-butyl esters." Journal of Organic Chemistry. (Foundational work on carbodiimide/formic acid formylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: 6-Chloropyridin-3-amine Formylation
Subject: Yield Optimization & Troubleshooting Guide
Ticket ID: CHEM-SUP-6CL-PYR Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
The Challenge: Formylating 6-chloropyridin-3-amine is chemically distinct from formylating simple anilines. The substrate features a pyridine ring (electron-deficient) further deactivated by a chlorine atom at the C6 position. This significantly lowers the nucleophilicity of the C3-amino group, making it a "lazy" nucleophile.
The Solution: Standard reflux with formic acid often fails to drive this reaction to completion or results in thermal decomposition. The industry-standard solution for high-yield synthesis of N-(6-chloropyridin-3-yl)formamide is the Mixed Anhydride Method (Acetic Formic Anhydride - AFA) generated in situ. This creates a highly electrophilic formylating species capable of reacting with the deactivated amine under mild conditions.
The Gold Standard Protocol: In Situ Mixed Anhydride
Use this protocol as your baseline. Deviations from temperature controls are the primary cause of yield loss.
Reagents & Stoichiometry
-
Substrate: 6-Chloropyridin-3-amine (1.0 equiv)
-
Formic Acid (98%+): 10.0 equiv (Solvent/Reagent)
-
Acetic Anhydride (
): 2.5 equiv[1] -
Solvent: THF or DCM (Optional, can run neat in Formic Acid)
Step-by-Step Workflow
Step 1: Activation (The Critical Step)
-
Charge a dry flask with Formic Acid (10 equiv).
-
Cool to 0°C (Ice/Water bath).
-
Add Acetic Anhydride (2.5 equiv) dropwise over 15–20 minutes.
-
Hold at 0–5°C for 30 minutes.
-
Technical Note: This generates Acetic Formic Anhydride (AFA).[1] If you skip the wait or heat it, AFA decomposes to CO and acid.
-
Step 2: Addition
-
Dissolve 6-chloropyridin-3-amine in a minimal amount of THF (or add solid directly if running neat).
-
Add the amine to the AFA mixture slowly, maintaining internal temperature < 10°C .
-
Once added, allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours. Monitor via LC-MS (Target Mass: M+1 = 157/159).
Step 3: Quench & Isolation [1][2]
-
Cool mixture back to 0°C.
-
Quench with ice water.
-
Neutralization: Carefully adjust pH to ~7–8 using saturated
or .-
Warning: Do not use strong NaOH; it may hydrolyze the formamide or displace the chlorine.
-
-
Extract with Ethyl Acetate or DCM (x3).
-
Wash combined organics with brine, dry over
, and concentrate.
Troubleshooting Guide (Q&A)
Issue 1: "I see a significant impurity with Mass M+15 (M+1 = 171)."
Diagnosis: N-Acetylation. You have formed N-(6-chloropyridin-3-yl)acetamide instead of the formamide. Root Cause:
-
Temperature too high: At higher temperatures (>20°C during addition), the amine attacks the acetyl carbonyl of the mixed anhydride because the acetyl group is thermodynamically more stable, even though the formyl group is kinetically more electrophilic.
-
Insufficient Formic Acid: If the ratio of Formic Acid to
is too low, unreacted becomes the primary electrophile.
Corrective Action:
-
Ensure the activation step (Step 1) is done strictly at 0°C.
-
Increase Formic Acid to 10–15 equivalents to statistically favor formylation.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Decomposition of Reagent. Root Cause:
-
Acetic Formic Anhydride is unstable.[1][3] If the reaction runs too long at room temperature or gets slightly warm, AFA decomposes into Acetic Acid and Carbon Monoxide (gas).
-
Moisture: Wet solvents hydrolyze the anhydride back to the acids.
Corrective Action:
-
Fresh Activation: Do not prepare the AFA solution in bulk for use "later." Prepare it immediately before adding the amine.
-
Resupply: If the reaction stalls, cool to 0°C and add a fresh "booster" of pre-mixed AFA (0.5 equiv).
Issue 3: "Low isolated yield despite 100% conversion on LC-MS."
Diagnosis: Water Solubility / Hydrolysis. Root Cause:
-
The pyridine nitrogen can be protonated, making the product water-soluble during the aqueous workup.
-
If the quench is too acidic (pH < 4) or too basic (pH > 10), the formyl group will hydrolyze back to the amine.
Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
pH Control: Target pH 7.5 exactly.
-
Solvent Switch: Use 10% Methanol in DCM for extraction if the product is stuck in the aqueous phase.
Comparative Data: Why use Mixed Anhydride?
| Method | Reagents | Typical Yield | Pros | Cons |
| Mixed Anhydride | 85–95% | Mild temp, high conversion for deactivated amines. | Requires temp control; CO generation.[1][3][4] | |
| Direct Reflux | 40–60% | Simple setup. | High temp (100°C+) degrades substrate; slow kinetics. | |
| Ethyl Formate | < 30% | Cheap. | Too weak for 6-Cl-pyridin-3-amine; requires pressure. | |
| Ammonium Formate | 50–70% | Solid reagent. | Sublimation issues; difficult purification. |
Visualizing the Logic
A. Reaction Workflow
Caption: Optimized workflow for in situ generation of Acetic Formic Anhydride and subsequent formylation.
B. Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common failure modes in 6-chloropyridin-3-amine formylation.
References
-
BenchChem. (2025).[1][3][5][6] Technical Support Center: Formyl Acetate Stability and Reaction Troubleshooting. Retrieved from 3
-
Organic Syntheses. (1970). Acetic Formic Anhydride Preparation. Org. Synth. 1970, 50, 1. Retrieved from 4
-
BenchChem. (2025).[1][3][5][6] 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. Retrieved from 6
-
Kim, J.G.[7][8] & Jang, D.O. (2010).[7] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010, 2093-2096.[7] Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(6-chloropyridin-3-yl)-formamide
Doc ID: PUR-06-CPY-FORM-001 Last Updated: 2025-05-20 Status: Active Department: Process Chemistry & Scale-up Support[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
Compound: N-(6-chloropyridin-3-yl)-formamide CAS: [Intermediate - often referenced in Acetamiprid synthesis] Class: Heteroaryl Formamide Primary Application: Key intermediate in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid).
This guide addresses the purification of N-(6-chloropyridin-3-yl)-formamide via recrystallization. While this compound is a stable solid, it presents two specific challenges:
-
Hydrolytic Instability: The formamide bond is susceptible to hydrolysis under acidic or basic conditions, reverting to the precursor 6-chloropyridin-3-amine.
-
Pyridine Oxidation: The pyridine nitrogen can form colored N-oxide impurities or complexes, requiring specific decolorization steps.
Core Protocol: Recrystallization Workflow
Recommended Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) Alternative System: Ethanol / Water (Use only if inorganic salts are present)
Phase A: Preparation & Dissolution[9]
-
Crude Assessment: Weigh the crude solid. If the material is dark brown or black, perform a pre-wash with cold methyl tert-butyl ether (MTBE) to remove surface tars before recrystallization.
-
Solvent Ratio: Start with 5 mL of Ethyl Acetate (EtOAc) per gram of crude material.
-
Heating: Heat the mixture to reflux (~77°C) with varying agitation.
-
Expert Insight: Do not exceed 80°C for prolonged periods to prevent thermal decomposition of the formamide moiety.
-
-
Solubility Check:
-
If fully dissolved: Proceed to Phase B.
-
If solids remain: Add EtOAc in 1 mL/g increments until dissolution is complete.
-
If inorganic salts remain (undissolved white solids): Perform a hot filtration.
-
Phase B: Decolorization (Critical for Pyridines)
-
Cool Slightly: Remove from heat source and cool to ~60°C.
-
Safety: Adding charcoal to boiling solvent can cause flash boiling/eruption.
-
-
Adsorbent Addition: Add Activated Carbon (5-10 wt% relative to crude) .
-
Re-heat: Stir at reflux for 10–15 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite® pad. Wash the pad with minimal hot EtOAc.
Phase C: Crystallization & Isolation
-
Concentration (Optional): If excess solvent was used, concentrate the filtrate by 20-30% volume.
-
Anti-Solvent Addition: While maintaining the solution at 50-60°C, slowly add n-Heptane dropwise.
-
Endpoint: Stop addition when a faint, persistent turbidity (cloudiness) is observed.
-
-
Controlled Cooling:
-
Cool to Room Temperature (20-25°C) over 2 hours.
-
Cool to 0-5°C (Ice bath) for 1 hour to maximize yield.
-
-
Filtration: Collect crystals via vacuum filtration.
-
Washing: Wash the cake with a cold 1:1 mixture of EtOAc/Heptane.
-
Drying: Dry in a vacuum oven at 40-45°C. Do not exceed 50°C.
Visualizing the Workflow
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Step-by-step logic flow for the recrystallization of N-(6-chloropyridin-3-yl)-formamide using the EtOAc/Heptane system.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Product separates as a liquid, not solid) | 1. Temperature dropped too fast.2. Too much anti-solvent added too quickly.3. Impurity profile is high. | Remedy: Re-heat until the oil dissolves. Add a "seed crystal" of pure product. Cool very slowly (wrap flask in foil/towel).Prevention: Reduce Heptane ratio in next run. |
| Low Yield (<50%) | 1. Too much solvent (EtOAc).2. Mother liquor holds product. | Remedy: Concentrate the mother liquor (filtrate) and repeat cooling cycle (Second Crop).Note: Second crop usually has lower purity. |
| Product is Colored (Yellow/Brown) | 1. Pyridine oxidation products.2. Polymerized impurities. | Remedy: Repeat "Phase B" (Charcoal treatment). Ensure Celite pad is tight to prevent carbon leakage. |
| Melting Point Depression (Broad range) | 1. Wet solvent trapped in lattice.2. Hydrolysis to amine. | Remedy: Dry under high vacuum for 12h. Check NMR for amine peak (broad singlet ~4-6 ppm). If amine is present, recrystallize from Ethanol to purge it. |
| Ammonia/Fishy Odor | Hydrolysis of the formamide bond. | Critical Fail: The compound is degrading. Ensure drying temp is <50°C and solvents are acid-free. |
Impurity Fate Mapping
Understanding where impurities go is vital for validation.
Caption: Figure 2.[2] Fate mapping of common impurities during the purification process.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent? A: While water/ethanol mixtures are common for amides, we advise against using water for this specific formamide if possible. The electron-deficient pyridine ring combined with the formamide group can increase susceptibility to hydrolysis at high temperatures (reverting to the amine). If you must use water to remove salts, keep the exposure time at reflux under 10 minutes.
Q: My product turned pink during drying. Why? A: Pink coloration in amino-pyridines usually indicates oxidation (N-oxide formation) or photo-degradation. Ensure the vacuum oven is dark (cover the window) and the atmosphere is inert (nitrogen bleed).
Q: What is the expected Melting Point? A: While specific literature values vary by crystal habit, the formamide intermediate generally melts in the range of 120°C – 130°C (distinct from the final Acetamiprid product which melts ~100°C). A sharp range (<2°C) indicates high purity.
Q: Can I use Toluene instead of EtOAc? A: Yes. Toluene is an excellent solvent for aryl formamides. It requires higher temperatures (BP 110°C), which improves solubility but slightly increases thermal degradation risk. Use Toluene if the EtOAc/Heptane method yields oily products.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General reference for amide recrystallization and solvent selection).
-
Nippon Soda Co Ltd. Process for preparing acetamiprid intermediates. US Patent 5,304,566. (Describes the synthesis and handling of chloropyridinyl intermediates).
-
Maienfisch, P., et al. "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 2001 . (Discusses stability and purification of related chloropyridinyl amides).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Standard reference for purification of organic bases and amides).
Sources
Validation & Comparative
A Predictive Guide to the 1H NMR Chemical Shifts of N-(6-Chloro-pyridin-3-yl)-formamide: A Comparative Analysis in Common Deuterated Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a detailed predictive analysis of the 1H Nuclear Magnetic Resonance (NMR) chemical shifts for N-(6-Chloro-pyridin-3-yl)-formamide. In the absence of direct experimental data in publicly accessible databases, this document leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to forecast the chemical shifts in three common deuterated solvents: chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. This predictive guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds, offering a robust framework for spectral interpretation.
Introduction: The Significance of N-(6-Chloro-pyridin-3-yl)-formamide and the Role of NMR
N-(6-Chloro-pyridin-3-yl)-formamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex bioactive molecules. The precise characterization of such compounds is paramount to ensure purity, confirm identity, and understand their chemical properties. Among the suite of analytical techniques available, 1H NMR spectroscopy stands out as a powerful, non-destructive tool that provides detailed information about the molecular structure and electronic environment of a molecule.
The chemical shift (δ) of a proton in an NMR spectrum is highly sensitive to its local electronic environment, which is influenced by factors such as the electronegativity of adjacent atoms, the presence of π-systems, and through-space interactions. Furthermore, the choice of deuterated solvent can significantly impact the observed chemical shifts, particularly for protons involved in hydrogen bonding, such as those of an amide group. This guide will dissect these influences to provide a comprehensive, predictive analysis of the 1H NMR spectrum of N-(6-Chloro-pyridin-3-yl)-formamide.
Predicted 1H NMR Chemical Shifts: A Comparative Table
Based on the analysis of substituent effects and known solvent interactions, the following table summarizes the predicted 1H NMR chemical shifts for N-(6-Chloro-pyridin-3-yl)-formamide in CDCl3, DMSO-d6, and acetone-d6.
| Proton | Predicted δ in CDCl3 (ppm) | Predicted δ in DMSO-d6 (ppm) | Predicted δ in Acetone-d6 (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 8.35 - 8.45 | 8.60 - 8.70 | 8.50 - 8.60 | d | ~2.5 |
| H-4 | 8.10 - 8.20 | 8.30 - 8.40 | 8.20 - 8.30 | dd | ~8.7, 2.5 |
| H-5 | 7.30 - 7.40 | 7.45 - 7.55 | 7.40 - 7.50 | d | ~8.7 |
| NH | 8.50 - 9.50 (broad) | 10.00 - 10.50 | 9.00 - 9.80 (broad) | s (broad) | - |
| CHO | 8.30 - 8.40 / 8.60 - 8.70 (rotamers) | 8.20 - 8.30 / 8.50 - 8.60 (rotamers) | 8.25 - 8.35 / 8.55 - 8.65 (rotamers) | s or d (rotamers) | ~1-2 (if coupled to NH) |
In-Depth Analysis of Predicted Chemical Shifts
The prediction of the 1H NMR spectrum of N-(6-Chloro-pyridin-3-yl)-formamide is grounded in the additive effects of its constituent chemical moieties: the 6-chloropyridine ring and the N-formyl group.
The Aromatic Region: Protons of the 6-Chloropyridine Ring
The electronic landscape of the pyridine ring is significantly influenced by the electron-withdrawing nature of the nitrogen atom and the chloro substituent, as well as the electronic character of the formamido group.
-
H-2: This proton is situated ortho to the ring nitrogen and meta to the formamido group. The strong deshielding effect of the adjacent nitrogen atom is expected to shift this proton significantly downfield.
-
H-4: Positioned meta to the nitrogen and ortho to the formamido group, the chemical shift of H-4 will be influenced by both. The formamido group can act as either an electron-donating or -withdrawing group depending on resonance and inductive effects, but a downfield shift relative to unsubstituted pyridine is anticipated.
-
H-5: This proton is para to the nitrogen and meta to the formamido group. It is also adjacent to the chloro substituent, which will exert a deshielding effect.
For a comparative baseline, the experimental 1H NMR data for 6-chloropyridin-3-amine in CDCl3 shows signals at approximately δ 8.05 (d, H-2), 7.15 (d, H-5), and 7.05 (dd, H-4) ppm[1]. The replacement of the amino group with the more electron-withdrawing formamido group is expected to shift all ring protons further downfield.
The Formamide Moiety: NH and CHO Protons and Rotational Isomers
The formamide functional group introduces two key protons: the amide proton (NH) and the formyl proton (CHO).
-
Amide Proton (NH): The chemical shift of the NH proton is highly variable and strongly dependent on the solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a relatively non-polar solvent like CDCl3, its signal is expected to be a broad singlet at a lower chemical shift. In contrast, in hydrogen-bond accepting solvents like DMSO-d6 and acetone-d6, the signal will be sharper and shifted significantly downfield due to the formation of strong hydrogen bonds with the solvent molecules.
-
Formyl Proton (CHO): The formyl proton typically appears as a singlet. However, due to restricted rotation around the C-N amide bond, N-aryl formamides often exist as a mixture of cis and trans rotamers (or conformers). This can lead to the observation of two distinct signals for the formyl proton, and sometimes for the other protons in the molecule as well. The relative integration of these signals reflects the population of each rotamer. The chemical shift of the formyl proton in N-aryl formamides is typically observed in the range of δ 8.0-9.0 ppm.
The Influence of Deuterated Solvents: A Comparative Discussion
The choice of solvent is a critical parameter in NMR spectroscopy, capable of inducing significant changes in chemical shifts, a phenomenon known as the solvent effect.
-
Chloroform-d (CDCl3): As a relatively non-polar solvent, CDCl3 is a poor hydrogen bond acceptor. Consequently, the NH proton of the formamide is expected to be less deshielded compared to its chemical shift in more polar solvents. The aromatic protons are also likely to be at a relatively lower chemical shift in this solvent.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO-d6 is a highly polar, aprotic solvent with a strong hydrogen bond accepting character. This leads to the formation of a strong hydrogen bond with the amide NH proton, causing a significant downfield shift to δ 10.0 ppm or higher. This solvent is particularly useful for observing and confirming the presence of exchangeable protons like those in amides and alcohols. The aromatic protons may also experience a slight downfield shift due to the polarity of the solvent.
-
Acetone-d6: With intermediate polarity and hydrogen bond accepting capabilities between CDCl3 and DMSO-d6, acetone-d6 is expected to induce chemical shifts that are generally between those observed in the other two solvents. The NH proton will be shifted downfield compared to CDCl3 but upfield relative to DMSO-d6.
The following diagram illustrates the key interactions influencing the 1H NMR chemical shifts of N-(6-Chloro-pyridin-3-yl)-formamide.
Caption: Key factors influencing the 1H NMR spectrum of the target molecule.
Hypothetical Experimental Protocol for 1H NMR Data Acquisition
To obtain high-quality 1H NMR spectra of N-(6-Chloro-pyridin-3-yl)-formamide, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl3, DMSO-d6, or acetone-d6) in a clean, dry NMR tube.
-
For CDCl3 and acetone-d6, add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For DMSO-d6, the residual solvent peak at δ ~2.50 ppm can be used as a reference.
-
Gently agitate the tube to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters include:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~3-4 seconds
-
-
For confirmation of the NH proton, a D2O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D2O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the NH proton will either disappear or significantly decrease in intensity.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum to the internal standard (TMS) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
-
The following flowchart outlines the general workflow for the characterization of N-(6-Chloro-pyridin-3-yl)-formamide.
Caption: A typical workflow for the synthesis and spectroscopic characterization.
Conclusion
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]
Sources
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